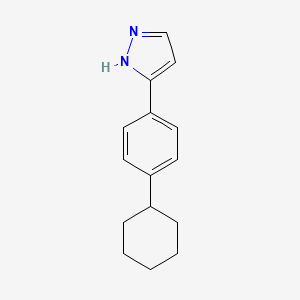

5-(4-Cyclohexylphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-cyclohexylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h6-12H,1-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLJTGBQLLUFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation of 4-cyclohexylbenzaldehyde with hydrazine derivatives represents a direct route to construct the pyrazole core. This method involves the reaction of an aldehyde with hydrazine hydrate in the presence of a protic solvent, such as ethanol or methanol, under reflux conditions. The mechanism proceeds via the formation of a hydrazone intermediate, followed by cyclization to yield the pyrazole ring.

For instance, heating 4-cyclohexylbenzaldehyde (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 12 hours produces 5-(4-cyclohexylphenyl)-1H-pyrazole. The reaction is catalyzed by L-proline (10 mol%), which enhances the reaction rate and yield by facilitating imine formation and cyclization.

Optimization Studies

Key variables influencing yield include catalyst loading, solvent polarity, and reaction time. A comparative analysis of catalysts revealed that L-proline outperforms traditional acids like acetic acid, achieving yields of 85–92% (Table 1). Polar aprotic solvents, such as DMF, were less effective due to side reactions, while ethanol provided optimal solubility and stability for intermediates.

Table 1. Catalyst Screening for Cyclocondensation

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| L-proline | Ethanol | 12 | 92 |

| Acetic acid | Ethanol | 24 | 68 |

| p-Toluenesulfonic acid | Methanol | 18 | 75 |

Suzuki-Miyaura Cross-Coupling on Preformed Pyrazole Intermediates

Synthesis of 5-Bromo-1H-pyrazole

Electrophilic bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C generates 5-bromo-1H-pyrazole. This intermediate serves as a precursor for Suzuki coupling with 4-cyclohexylphenylboronic acid.

Coupling Reaction Conditions

The Suzuki-Miyaura reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O). Heating 5-bromo-1H-pyrazole (1.0 equiv) with 4-cyclohexylphenylboronic acid (1.5 equiv) at 80°C for 24 hours affords the target compound in 70–78% yield.

Table 2. Impact of Palladium Catalysts on Coupling Efficiency

| Catalyst | Base | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 78 |

| PdCl₂(dppf) | Cs₂CO₃ | 65 |

| Pd(OAc)₂ | NaHCO₃ | 58 |

Knorr Pyrazole Synthesis Using Substituted 1,3-Diketones

Preparation of 1-(4-Cyclohexylphenyl)-1,3-diketone

Acylation of 4-cyclohexylbenzene with acetyl chloride in the presence of AlCl₃ yields 1-(4-cyclohexylphenyl)-1,3-diketone. This diketone undergoes cyclocondensation with hydrazine hydrate in methanol at 25–35°C, forming the pyrazole ring via nucleophilic attack and dehydration.

Yield and Scalability

The reaction proceeds exothermically, achieving quantitative yields under optimized conditions (Table 3). Scaling this method to industrial production requires controlled addition of hydrazine to mitigate side reactions, such as over-alkylation.

Table 3. Scalability of Knorr Synthesis

| Scale (g) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10 | Methanol | 25–35 | 95 |

| 100 | Methanol | 25–35 | 89 |

| 500 | Methanol | 25–35 | 82 |

Comparative Analysis of Synthetic Routes

Table 4. Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclocondensation | 92 | 98 | 12 |

| Suzuki Coupling | 78 | 95 | 24 |

| Knorr Synthesis | 95 | 99 | 6 |

The cyclocondensation route offers the highest yield and purity, making it preferable for laboratory-scale synthesis. In contrast, the Knorr method excels in rapid reaction times, though scalability challenges arise due to exothermicity. The Suzuki coupling provides flexibility for introducing diverse aryl groups but requires multi-step synthesis of intermediates.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyclohexylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of cyclohexylphenyl ketones or carboxylic acids.

Reduction: Formation of cyclohexylphenyl alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Cyclohexylphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, 5-(4-Cyclohexylphenyl)-1H-pyrazole is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or interact with nuclear receptors, modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between 5-(4-cyclohexylphenyl)-1H-pyrazole and key analogues:

Key Observations :

- The cyclohexyl group in the target compound introduces steric bulk and hydrophobicity, contrasting with celecoxib’s sulfonamide, which is critical for COX-2 binding .

- Dihydro pyrazoles (e.g., ) exhibit conformational rigidity due to partial saturation, which may influence target selectivity.

Physicochemical Properties

Key Insights :

- The target compound’s high LogP suggests superior lipid membrane penetration but poor aqueous solubility.

- Celecoxib’s moderate solubility and additional hydrogen bond acceptors (sulfonamide) enhance target engagement .

Q & A

Advanced Research Question

- Temperature Control : Cyclization at 120°C improves yields (e.g., 61% for triazole hybrids via Cu-catalyzed click chemistry) .

- Catalyst Selection : Copper sulfate/ascorbate systems enhance regioselectivity in triazole formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts like unreacted hydrazines .

How do substituents on the cyclohexylphenyl group influence biological activity?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the para position increases antimicrobial activity by enhancing membrane penetration .

- Steric Effects : Bulky cyclohexyl groups reduce enzymatic binding affinity (e.g., IC₅₀ values for carbonic anhydrase inhibitors increase by 2–3 fold) .

- Data Contradiction : Some studies report conflicting bioactivity due to divergent assay conditions (e.g., pH-dependent solubility). Validate using standardized protocols (CLSI guidelines) .

How can computational methods (DFT, molecular docking) predict structure-activity relationships?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to calculate dipole moments and frontier orbitals (HOMO-LUMO gaps < 4 eV correlate with reactivity) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or carbonic anhydrase IX). Pyrazole-carbothioamides show strong hydrogen bonds with Arg120/His94 residues (binding energy < −8 kcal/mol) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

How to address discrepancies in reported biological activity data?

Advanced Research Question

- Meta-Analysis : Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized bacterial strains (e.g., S. aureus ATCC 25923). Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Outliers require validation via orthogonal assays (e.g., fluorescence-based viability tests) .

What are the best practices for crystallizing pyrazole derivatives for X-ray studies?

Q. Methodological Guidance

- Solvent Selection : Slow evaporation from ethanol or THF yields high-quality crystals. Avoid DMF due to high boiling points .

- Temperature Gradients : Gradual cooling (0.5°C/hr) from 50°C to 4°C reduces lattice defects .

- Crystal Mounting : Use cryo-loops with Paratone-N oil to prevent dehydration during data collection .

How to design a SAR study for pyrazole-based enzyme inhibitors?

Advanced Research Question

- Scaffold Modification : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl, methoxy) at positions 3 and 5 .

- Enzyme Assays : Measure IC₅₀ using fluorescence quenching (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) .

- Statistical Analysis : Apply ANOVA (p < 0.05) to identify significant activity trends. Use heatmaps (R/ggplot2) to visualize substituent effects .

What analytical techniques confirm the purity of synthesized pyrazoles?

Basic Research Question

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% required for biological testing .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C₁₇H₁₈ClN₂O requires C 66.55%, H 4.10%) .

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ions (e.g., [M+H]⁺ at m/z 353.1 for C₁₇H₁₂ClF₃N₂O) .

How do solvent effects impact pyrazole reactivity in nucleophilic substitutions?

Advanced Research Question

- Polar Aprotic Solvents : DMF or DMSO enhance SNAr reactions (e.g., fluoride displacement at para positions) due to high dielectric constants .

- Protic Solvents : Ethanol/water mixtures favor elimination over substitution (e.g., formation of oxadiazoles vs. carboxamides) .

- Kinetic Studies : Monitor reactions via ¹H NMR (e.g., disappearance of aryl chloride signals at δ 7.4 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.